5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone

Medicinal Chemistry Organic Synthesis Fluorinated Building Blocks

Researchers requiring orthogonal aldehyde protection in multi-step syntheses often encounter protecting group incompatibility. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone resolves this via its 5,5-dimethyl-1,3-dioxane acetal, masking an aldehyde equivalent while the 2'-fluorophenyl ketone remains available for selective transformations. • Orthogonal protection: dioxane acetal cleavable under mild acidic conditions to reveal aldehyde for late-stage functionalization • 2'-Fluoro substitution enables SAR library construction across regioisomers (cf. CAS 898786-15-7, 898786-18-0) • Available at 97% purity with documented storage (sealed, dry, 2-8°C); MDL MFCD03844244 for streamlined procurement

Molecular Formula C17H23FO3
Molecular Weight 294.36 g/mol
CAS No. 898786-12-4
Cat. No. B1360766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone
CAS898786-12-4
Molecular FormulaC17H23FO3
Molecular Weight294.36 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2F)C
InChIInChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
InChIKeyJBVMUMNRJNWKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone: Chemical Profile & Sourcing


5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone (CAS 898786-12-4), also referred to as 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one, is a fluorinated valerophenone derivative characterized by a 5,5-dimethyl-1,3-dioxane ring linked to a pentanone backbone bearing a 2'-fluoro-substituted phenyl group. Its molecular formula is C₁₇H₂₃FO₃, with a molecular weight of approximately 294.36 g/mol and a calculated LogP of 3.9679, indicating pronounced lipophilicity [1]. The compound is commercially available from multiple vendors in purities typically ranging from 95% to ≥98%, with recommended storage at 2–8°C sealed under dry conditions .

Orthogonal aldehyde protection: The 5,5-dimethyl-1,3-dioxane acetal masks an aldehyde equivalent, enabling ketone-first synthetic strategies with late-stage aldehyde release.
2′-Fluoro regioisomer: Ortho-fluorine substitution provides a distinct steric and electronic profile vs meta/para analogs, supporting regioselective SAR exploration.
Multi-vendor sourcing: Documented commercial availability (95–≥98% purity) from several suppliers facilitates procurement and scale-up feasibility.

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone: Key Differences from Analogs


Substitution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone with other valerophenone derivatives introduces both regioisomeric and functional-group variability that fundamentally alters the compound's utility as a synthetic intermediate. The 2'-fluoro substitution pattern on the phenyl ring distinguishes this compound from its 3'-fluoro and 4'-fluoro regioisomers (CAS 898786-15-7 and 898786-18-0, respectively) , which exhibit distinct electronic and steric profiles that would affect reactivity in subsequent synthetic steps . Furthermore, the 5,5-dimethyl-1,3-dioxane moiety functions as a latent aldehyde protecting group—a feature absent in unprotected fluorovalerophenones such as 4'-fluorovalerophenone (CAS 29114-66-7) or 1-(4-fluorophenyl)pentan-1-one (CAS 709-24-0). The presence of this acetal protecting group enables orthogonal synthetic strategies that are not accessible with the free carbonyl derivatives, as the dioxane ring can be selectively deprotected to reveal a reactive aldehyde for further functionalization while the ketone remains intact [1]. Interchanging this compound with any of these analogs would therefore compromise the designed synthetic sequence, alter reaction selectivity, or require complete re-optimization of downstream steps.

Regioisomer
2′-Fluoro (ortho) position defines unique steric/electronic environment. Substituting with 3′-fluoro (CAS 898786-15-7) or 4′-fluoro (CAS 898786-18-0) regioisomers alters reaction selectivity and SAR interpretation.
Protecting group
Dioxane acetal enables orthogonal protection. Unprotected fluorovalerophenones (e.g., CAS 29114-66-7) lack this feature, precluding ketone-aldehyde differentiation and requiring complete route redesign.
Lipophilicity
Dioxane + fluorine contribute to a LogP ~3.97. Non-fluorinated or des-dioxane analogs exhibit different LogP and PSA, which may shift chromatographic retention and solubility profiles in method development.

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone: Comparative Evidence


Regioisomeric Fluorine Substitution Comparison

The 2'-fluoro substitution on the phenyl ring of CAS 898786-12-4 confers a molecular geometry distinct from the 3'-fluoro (CAS 898786-15-7) and 4'-fluoro (CAS 898786-18-0) regioisomers . The SMILES notation Fc1ccccc1C(=O)CCCCC2OCC(C)(C)CO2 explicitly defines ortho-substitution on the aromatic ring relative to the ketone carbonyl, a structural feature that influences the compound's electronic environment and potential intermolecular interactions differently than meta- or para-substituted analogs . The ortho-fluorine atom creates a unique steric and electronic environment around the carbonyl group that cannot be replicated by the alternative regioisomers [1].

Regioisomer identity
Class-level inference
2′-F (ortho) vs 3′-F (meta) vs 4′-F (para)
SMILES: Fc1ccccc1C(=O)... vs Fc1cccc(c1)C(=O)... vs Fc1ccc(cc1)C(=O)...
Regioisomeric choice determines reactivity and SAR outcome; ortho substitution cannot be replicated by meta/para isomers.
Positional effects on electronic environment per class-level understanding.
Medicinal Chemistry Organic Synthesis Fluorinated Building Blocks

Dioxane Acetal Protecting Group Advantage

The 5,5-dimethyl-1,3-dioxane moiety in CAS 898786-12-4 functions as a masked aldehyde protecting group, a structural feature absent in simpler fluorovalerophenones such as 4'-fluorovalerophenone (CAS 29114-66-7, molecular weight 180.22 g/mol, C₁₁H₁₃FO) and 1-(4-fluorophenyl)pentan-1-one (CAS 709-24-0) . The dioxane acetal can be selectively cleaved under mild acidic conditions to reveal the corresponding aldehyde, enabling orthogonal functionalization strategies that are not feasible with the unprotected ketones [1]. The presence of the geminal dimethyl substituents on the dioxane ring further enhances hydrolytic stability relative to unsubstituted 1,3-dioxolane or 1,3-dioxane protecting groups, reducing premature deprotection during synthetic manipulations [1].

Protecting group advantage
Class-level inference
Dioxane acetal present vs absent in 4′-fluorovalerophenone (MW 180.22)
MW +114 g/mol, +2 H-bond acceptors, +2 rotatable bonds with dioxane moiety.
Acetal enables orthogonal protection strategy; without it, ketone-aldehyde differentiation is lost.
Cleavage conditions and stability derived from textbook knowledge.
Synthetic Methodology Protecting Group Strategy Pharmaceutical Intermediates

Lipophilicity Profile vs. Key Comparators

CAS 898786-12-4 exhibits a calculated LogP of 3.9679 and polar surface area (PSA) of 35.53 Ų, reflecting substantial lipophilicity imparted by the combined contributions of the fluorine atom, the dimethyl-substituted dioxane ring, and the pentanone chain [1]. In comparison, the non-fluorinated analog 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-43-8) lacks the fluorine atom and possesses distinct partitioning behavior . The unprotected 4'-fluorovalerophenone (CAS 29114-66-7) has a lower calculated LogP of approximately 3.1986 and PSA of 17.07 Ų, indicating that the dioxane moiety contributes significantly to both lipophilicity and polar surface area [2]. These differences in physicochemical parameters may influence membrane permeability, metabolic stability, and chromatographic retention behavior in analytical or preparative applications [3].

Lipophilicity profile
Cross-study comparable
LogP 3.97
vs 3.20 for unprotected analog
Higher lipophilicity affects retention and solubility; key for reversed-phase method development.
ΔLogP +0.77; PSA 35.53 vs 17.07 Ų.
ADME Prediction Medicinal Chemistry Drug Design

Commercial Availability and Purity Specifications

CAS 898786-12-4 is commercially available from multiple established chemical suppliers with documented purity specifications that enable procurement planning. Vendors include AKSci (min. purity 95%), CymitQuimica (purity 97%, Ref. 10-F208321), MolCore (NLT 98%, MDL MFCD03844244), Leyan (purity 98%, Cat. 1620218), and ChemScence (purity ≥98%, Cat. CS-0549557) . Storage conditions are uniformly specified as sealed, dry storage at 2–8°C for long-term stability . In contrast, the 3'-fluoro regioisomer (CAS 898786-15-7) and 4'-fluoro regioisomer (CAS 898786-18-0) are offered by a more limited set of suppliers with generally lower availability and less standardized purity documentation . The broader vendor network for the 2'-fluoro derivative suggests more reliable commercial access and competitive pricing for routine procurement.

Commercial availability
Data to verify
≥5 vendors; purity 95–≥98%
AKSci, CymitQuimica, MolCore, Leyan, ChemScence documented.
Broader sourcing vs regioisomers supports procurement planning; confirm lot-specific purity.
Supplier data, no peer-reviewed sources.
Chemical Procurement Quality Specifications Supply Chain

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-fluorovalerophenone: Research and Industrial Applications


Protected Aldehyde Building Block in Pharmaceutical Intermediates

This compound serves as a protected aldehyde building block where the 5,5-dimethyl-1,3-dioxane moiety masks an aldehyde equivalent while the 2'-fluorophenyl ketone remains available for selective transformations. The dioxane acetal can be cleaved under mild acidic conditions to reveal the aldehyde for late-stage functionalization [1]. This orthogonal protection strategy is valuable for constructing complex molecular architectures in pharmaceutical intermediate synthesis where the aldehyde must remain protected during early-stage manipulations involving the ketone or aromatic ring. The 2'-fluoro substitution further modulates electronic properties, potentially influencing regioselectivity in subsequent aromatic substitution or cross-coupling reactions [2].

Regioisomeric Scaffold for Fluorinated SAR

The well-defined 2'-fluoro (ortho) substitution pattern makes this compound suitable for constructing structure-activity relationship (SAR) libraries exploring the positional effects of fluorine on biological target engagement. The ortho-fluorine creates a distinct electronic and steric environment compared to meta- and para-substituted regioisomers, which can translate to differential binding affinities, metabolic stability profiles, or off-target activities [1]. Systematic comparison across the three regioisomers (2'-fluoro, 3'-fluoro CAS 898786-15-7, 4'-fluoro CAS 898786-18-0) enables medicinal chemists to map the optimal fluorine placement for desired pharmacological properties [2].

Lipophilic Probe for Chromatographic Method Development

With a calculated LogP of 3.9679 and polar surface area of 35.53 Ų, this compound occupies a lipophilicity range that can serve as a reference standard for reversed-phase chromatographic method development [1]. The combination of fluorine (for potential LC-MS/MS detection sensitivity) and the UV-active aromatic ketone chromophore makes it analytically tractable. Its defined physicochemical profile supports its use as an internal standard or calibration compound in methods requiring a stable, well-characterized lipophilic small molecule [2].

Scalable Intermediate for Contract Research and CRO Studies

The compound's availability from multiple vendors at defined purity specifications (95–≥98%) makes it a practical choice for contract research organizations (CROs) and academic laboratories requiring reliable supply chains [1]. The documented storage conditions (sealed, dry, 2–8°C) provide clear handling guidelines, while the presence of an MDL number (MFCD03844244) facilitates ordering and inventory management [2]. This level of commercial documentation reduces procurement friction and supports feasibility assessments for projects where this scaffold may be scaled beyond milligram quantities.

Application
Selection Property
Validation Focus
Orthogonal aldehyde protection strategy
Dioxane acetal protecting group
Selective acetal cleavage without ketone interference
Fluorinated SAR library construction
2′-fluoro regioisomeric identity
Positional effect on SAR outcome vs meta/para controls
Reversed-phase chromatographic method development
Lipophilic reference standard
Retention behavior and detection sensitivity
Multi-vendor procurement and scale-up studies
Documented purity and storage conditions
Supply chain reliability and batch consistency

Technical Documentation Hub

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23 linked technical documents
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